molecular formula C12H12N2O3S B2427234 ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate CAS No. 1225169-56-1

ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate

Cat. No.: B2427234
CAS No.: 1225169-56-1
M. Wt: 264.3
InChI Key: ZBIOCQKXIPVISI-UHFFFAOYSA-N
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Description

Ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate is a chemical compound that belongs to the pyridazine family This compound features a pyridazinone ring substituted with a thiophene group at the 3-position and an ethyl acetate group at the 1-position

Properties

IUPAC Name

ethyl 2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-17-12(16)8-14-11(15)6-5-9(13-14)10-4-3-7-18-10/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIOCQKXIPVISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate typically involves the condensation of thiophene-2-carboxylic acid hydrazide with ethyl acetoacetate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base like triethylamine or pyridine to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including inflammatory and infectious diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(6-oxo-3-p-tolylpyridazin-1(6H)-yl)acetate: Similar structure but with a p-tolyl group instead of a thiophene group.

    Ethyl 2-(6-oxo-3,5-diphenylpyridazin-1-yl)acetate: Contains diphenyl groups instead of a thiophene group.

    Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate: Features a phenyl group and a methyl ester instead of an ethyl ester.

Uniqueness

The uniqueness of this compound lies in its thiophene substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and advanced materials.

Biological Activity

Ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring fused with a thiophene moiety, contributing to its unique chemical properties. The molecular formula is C11H10N2O2SC_{11}H_{10}N_2O_2S with a molecular weight of approximately 234.27 g/mol. Its structure allows for interactions with various biological targets, which is critical for its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazinone Core : This is often achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling are commonly employed.
  • Acetate Formation : The final step involves esterification to yield the acetate derivative.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that various pyridazine derivatives can inhibit cell proliferation in several cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways associated with cancer progression.

A notable study reported that derivatives of pyridazine exhibited IC50 values below 10 µM in CLL (chronic lymphocytic leukemia) cell lines, suggesting potent activity against malignant cells .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Similar heterocyclic compounds have been noted for their ability to inhibit pro-inflammatory cytokines, which may contribute to therapeutic effects in inflammatory diseases. The thiophene ring is particularly significant as it has been associated with anti-inflammatory activity in other chemical classes.

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) provide insights into the pharmacodynamics of this compound. These studies help elucidate how the compound interacts with biological targets, including enzymes and receptors involved in critical pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Effects : A study demonstrated that certain pyridazine derivatives reduced cell viability in Burkitt’s lymphoma cell lines, indicating their potential as anticancer agents .
  • Mechanistic Insights : Research on similar compounds has shown that they can modulate tumorigenesis through reactive oxygen species (ROS) pathways, highlighting their multifaceted roles in cancer biology .
  • Pharmacological Evaluation : In a comparative analysis, ethyl derivatives were evaluated against standard chemotherapeutics, revealing enhanced potency and selectivity toward specific cancer types compared to traditional agents like fludarabine phosphate .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 < 10 µM in CLL cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokinesGeneral Findings
Interaction StudiesBinding affinity studies via SPRGeneral Findings

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